4-(Cyclopropylsulfonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

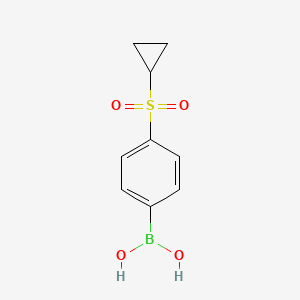

2D Structure

Properties

IUPAC Name |

(4-cyclopropylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBXFAHOTXNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673758 | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-07-9 | |

| Record name | B-[4-(Cyclopropylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(cyclopropylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations and are intended to serve as a foundational resource for laboratory synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the formation of the key intermediate, 1-bromo-4-(cyclopropylsulfonyl)benzene. This is followed by the conversion of the aryl bromide to the desired boronic acid. Two effective methods for this second step, Miyaura Borylation and Lithium-Halogen Exchange, are presented.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene

This protocol details the synthesis of the key intermediate via the oxidation of (4-bromophenyl)(cyclopropyl)sulfane.

Part A: Synthesis of (4-bromophenyl)(cyclopropyl)sulfane

A plausible method for the synthesis of the sulfide precursor involves the copper-promoted S-cyclopropylation of 4-bromothiophenol using cyclopropylboronic acid.

Experimental Protocol:

-

To a reaction vessel, add 4-bromothiophenol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).

-

Add a suitable solvent, such as dioxane or toluene.

-

The reaction mixture is stirred at a specified temperature, for example, 80-100 °C, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (4-bromophenyl)(cyclopropyl)sulfane.

Part B: Oxidation to 1-bromo-4-(cyclopropylsulfonyl)benzene

The synthesized sulfide is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

-

Dissolve (4-bromophenyl)(cyclopropyl)sulfane (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2-2.5 equiv.) in the same solvent dropwise to the stirred sulfide solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 10% aqueous solution of sodium sulfite (Na2SO3) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.[1]

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure to yield the crude sulfone.

-

The crude product can be further purified by recrystallization or flash column chromatography to yield pure 1-bromo-4-(cyclopropylsulfonyl)benzene.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Part A: Sulfide Synthesis | Part B: Sulfone Synthesis |

| Key Reagents | 4-bromothiophenol, cyclopropylboronic acid, Copper(II) acetate | (4-bromophenyl)(cyclopropyl)sulfane, m-CPBA |

| Solvent | Dioxane or Toluene | Dichloromethane or Chloroform |

| Temperature | 80-100 °C | 0 °C to room temperature |

| Reaction Time | Several hours (monitored) | Several hours (monitored) |

| Work-up | Filtration, concentration, chromatography | Quenching, extraction, drying, concentration |

| Purification | Flash column chromatography | Recrystallization or flash column chromatography |

Step 2: Synthesis of this compound

Two robust methods are presented for the conversion of 1-bromo-4-(cyclopropylsulfonyl)benzene to the final product.

Caption: Two alternative pathways for the conversion of the intermediate to the final product.

Method A: Miyaura Borylation

This method involves a palladium-catalyzed cross-coupling reaction with a diboron reagent.[2][3][4][5]

Experimental Protocol:

-

In a reaction vessel, combine 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 equiv.), bis(pinacolato)diboron (B2pin2, 1.1-1.5 equiv.), and a base such as potassium acetate (KOAc, 3.0 equiv.).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2-5 mol%).

-

Add a dry, degassed solvent such as dioxane, toluene, or dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude pinacol boronate ester.

-

The crude ester can be purified by flash chromatography or used directly in the next step.

-

For the hydrolysis to the boronic acid, treat the pinacol ester with an aqueous acid (e.g., HCl) or a biphasic system with an organoborane-accepting agent like a diol. Subsequent extraction and purification will yield the final product.

Method B: Lithium-Halogen Exchange

This method involves the formation of an organolithium intermediate followed by reaction with a borate ester.[6][7][8]

Experimental Protocol:

-

Dissolve 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 equiv.) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1-1.2 equiv.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.

-

Add a solution of triisopropyl borate (1.2-1.5 equiv.) in the same dry solvent dropwise to the organolithium solution at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization or by performing an acid-base extraction to isolate the boronic acid.

Table 2: Comparison of Methods for Step 2

| Parameter | Method A: Miyaura Borylation | Method B: Lithium-Halogen Exchange |

| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, Base (KOAc) | n-BuLi or t-BuLi, Triisopropyl borate |

| Temperature | 80-100 °C | -78 °C to room temperature |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

| Functional Group Tolerance | Generally good | Sensitive to acidic protons and some electrophilic groups |

| Advantages | Milder conditions, good functional group tolerance | Often faster for simple substrates |

| Disadvantages | Cost of palladium catalyst, potential for side reactions | Requires strictly anhydrous conditions and low temperatures |

III. Data Presentation

The following table summarizes the key characteristics of the compounds involved in this synthetic pathway.

Table 3: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-bromo-4-(cyclopropylsulfonyl)benzene | C9H9BrO2S | 261.14 | Solid |

| This compound | C9H11BO4S | 226.06 | Solid |

IV. Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-documented chemical transformations. The choice between Miyaura Borylation and Lithium-Halogen Exchange for the final step will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex analogues. This guide provides a solid foundation for the successful laboratory preparation of this important synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid, with the CAS number 1217501-07-9, is a synthetic organoboron compound that holds significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenylboronic acid moiety substituted with a cyclopropylsulfonyl group, suggests its potential utility as a building block in the development of novel therapeutic agents and other functional materials. Boronic acids are known for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, a property leveraged in sensor design and drug delivery.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates a potential synthetic workflow.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established, and others can be estimated based on the analysis of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₄S | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| CAS Number | 1217501-07-9 | [1] |

Quantitative Physicochemical Data (Analog-Based)

Due to the absence of direct experimental values for the target compound, the following table presents data for analogous phenylboronic acid derivatives. These values can serve as a useful proxy for estimating the properties of this compound.

| Property | 4-(Methylsulfonyl)phenylboronic acid | 4-Chlorophenylboronic acid | (4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

| Melting Point (°C) | 293 | 284-289 | Not Available |

| Boiling Point (°C) | Not Available | 295.4 (Predicted) | Not Available |

| pKa | Not Available | 8.39 (Predicted) | Not Available |

| Aqueous Solubility | Not Available | 2.5 g/100 mL | Not Available |

| logP | Not Available | Not Available | Not Available |

Note: The sulfonyl group in 4-(methylsulfonyl)phenylboronic acid is electronically similar to the cyclopropylsulfonyl group, making its melting point a relevant, albeit approximate, reference. The electronic and steric effects of the cyclopropyl group may lead to variations in the actual physicochemical properties of the target compound.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this value is crucial for understanding their interaction with diols and their behavior in physiological conditions.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Flow for pKa Determination

Caption: Logical steps for determining the pKa of a boronic acid via potentiometric titration.

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or a specific buffer solution) in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for the shake-flask method to determine aqueous solubility.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the solute between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Potential Applications and Experimental Workflows

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[2][3]

Hypothetical Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Suzuki-Miyaura Coupling Workflow

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

In-Depth Technical Guide: 4-(Cyclopropylsulfonyl)phenylboronic acid

CAS Number: 1217501-07-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-(Cyclopropylsulfonyl)phenylboronic acid, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Properties and Safety Information

This compound is a white to off-white solid. Below is a summary of its key chemical properties.

| Property | Value | Source |

| CAS Number | 1217501-07-9 | [1] |

| Molecular Formula | C₉H₁₁BO₄S | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage | Room temperature | [1] |

Safety and Handling:

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis

Logical Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Lithiation-Borylation):

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (AA'BB' system) in the range of 7.5-8.2 ppm. A multiplet for the methine proton of the cyclopropyl group around 2.5-3.0 ppm. Multiplets for the methylene protons of the cyclopropyl group between 0.8-1.5 ppm. A broad singlet for the boronic acid protons (-B(OH)₂) which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons in the range of 125-145 ppm. The carbon attached to the boron atom may be broad or not observed. Signals for the cyclopropyl carbons would appear in the upfield region. |

| FT-IR (cm⁻¹) | Strong O-H stretching band around 3200-3500 cm⁻¹. Strong S=O stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). B-O stretching vibrations around 1350-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable. Fragmentation may involve the loss of the cyclopropyl group, sulfonyl group, and water from the boronic acid moiety. |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The cyclopropylsulfonyl group can influence the electronic properties of the molecule and provide a vector for further functionalization or interaction with biological targets.

General Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, 1,4-dioxane, or DMF).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.

This technical guide serves as a foundational resource for the use of this compound. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular substrates.

References

4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Cyclopropylsulfonyl)phenylboronic acid, a key building block in pharmaceutical and materials science. While specific quantitative stability data for this compound is limited in publicly available literature, this document synthesizes information from safety data sheets and analogous arylboronic acids to provide a robust framework for its handling and storage. The guide covers primary degradation pathways, recommended storage protocols, and detailed experimental designs for stability assessment.

Introduction

This compound is an organic compound increasingly utilized in medicinal chemistry and organic synthesis, primarily as a reactant in Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing cyclopropylsulfonyl group and the reactive boronic acid moiety necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in research and development. This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BO₄S |

| Molecular Weight | 226.05 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1217501-07-9 |

| Purity | Typically ≥98% |

Stability Profile

The stability of this compound is influenced by several environmental factors. Like many arylboronic acids, it is susceptible to degradation through pathways such as protodeboronation and oxidation. The electron-withdrawing nature of the cyclopropylsulfonyl group can influence the reactivity of the boronic acid moiety.

Factors Affecting Stability

-

Temperature: Elevated temperatures are expected to accelerate the rate of degradation.

-

Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways, including protodeboronation.

-

Air (Oxygen): Arylboronic acids are susceptible to oxidation, a process that can be initiated by atmospheric oxygen.

Recommended Storage Conditions

Based on available safety data sheets and general best practices for arylboronic acids, the following storage conditions are recommended to ensure the long-term stability of this compound. A summary is provided in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods. Some suppliers recommend -20°C. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation. |

| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light. |

| Location | Store in a dry, well-ventilated area. | Prevents moisture uptake and ensures safety. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, plausible pathways can be proposed based on the known chemistry of arylboronic acids.

Protodeboronation

This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acid or base and is facilitated by the presence of water.

Oxidation

The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol. This process can be initiated by atmospheric oxygen and other oxidizing agents.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine the stability-indicating nature of analytical methods.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is the primary tool for quantifying the stability of this compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: Method parameters should be optimized to achieve adequate separation of the parent compound from all potential degradation products.

Logical Relationships in Stability

The stability of this compound is a function of multiple interrelated factors. Understanding these relationships is key to its proper handling and use.

Conclusion

While specific quantitative stability data for this compound remains to be published, a conservative approach to its storage and handling is warranted based on the known reactivity of arylboronic acids. Storing the compound in a cool, dry, dark environment under an inert atmosphere is the most effective strategy to minimize degradation. For critical applications, it is strongly recommended that researchers and drug development professionals conduct their own stability assessments using the principles and protocols outlined in this guide to ensure the material's quality and suitability for its intended use.

Purity Analysis of 4-(Cyclopropylsulfonyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 4-(Cyclopropylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry and drug development. Ensuring the purity of this reagent is critical for the success of downstream applications, particularly in Suzuki-Miyaura cross-coupling reactions where impurities can lead to reduced yields, byproduct formation, and complications in product purification.

Introduction to this compound

This compound (CAS No. 1217501-07-9) is an organic compound with the molecular formula C₉H₁₁BO₄S and a molecular weight of 226.1 g/mol .[1] Its structure features a phenylboronic acid moiety substituted with a cyclopropylsulfonyl group. This combination of functional groups makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Given its role as a precursor in multi-step syntheses, a thorough understanding and assessment of its purity are paramount.

Potential Impurities and Their Origins

The purity of this compound is typically reported to be around 98%.[1] The remaining percentage may consist of impurities originating from the synthetic route or degradation. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities in this compound

| Impurity Class | Specific Examples | Potential Origin |

| Process-Related Impurities | Starting materials, unreacted intermediates, reagents from the synthetic route. | Incomplete reaction or inefficient purification. |

| Homocoupling Products | Biphenyl derivatives formed from the coupling of two molecules of the boronic acid. | Palladium-mediated homocoupling during Suzuki-type reactions, often promoted by the presence of oxygen.[2][3] |

| Dehalogenation Products | Cyclopropylsulfonylbenzene (if a halogenated precursor is used). | Side reaction during the synthesis, particularly in the presence of a reducing agent.[4] |

| Boroxines (Anhydrides) | Trimeric anhydrides of the boronic acid. | Dehydration of the boronic acid. This is a common equilibrium species for boronic acids. |

| Oxidation Products | Phenol derivatives formed by the oxidation of the boronic acid. | Over-oxidation during synthesis or degradation upon storage.[4] |

| Residual Solvents | Toluene, Tetrahydrofuran (THF), etc. | Incomplete removal after purification. |

Analytical Methodologies for Purity Assessment

A multi-technique approach is often necessary for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identification and structural elucidation of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of arylboronic acids due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a common choice for separating a broad range of boronic acids.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation: Representative HPLC Purity Data

| Compound | Retention Time (min) | Area (%) |

| This compound | 5.2 | 98.5 |

| Impurity 1 | 3.8 | 0.5 |

| Impurity 2 | 6.1 | 0.8 |

| Other Impurities | - | 0.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities. The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids, which can be detected as their deprotonated molecules [M-H]⁻.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the main component and the identification of impurities. Both ¹H and ¹³C NMR should be performed. The presence of boroxines can sometimes be inferred from broadened peaks in the ¹H NMR spectrum. ¹¹B NMR can also be a useful tool for studying the boron environment and identifying different boron species.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile impurities, such as residual solvents. A headspace GC-MS method is typically employed for this purpose.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, a generalized synthesis protocol, and its application in the synthesis of complex molecules, such as phosphatidylinositol 3-kinase (PI3K) inhibitors.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound is primarily intended for research and development purposes in laboratory settings. Below is a summary of the key quantitative data for this reagent.

| Property | Value | Reference |

| CAS Number | 1217501-07-9 | [1] |

| Molecular Formula | C₉H₁₁BO₄S | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage Conditions | Room temperature, inert atmosphere | [1] |

Table 1: Physicochemical Properties and Specifications of this compound.

Synthesis of this compound: A Generalized Protocol

Experimental Protocol (Generalized):

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-bromo-4-(cyclopropylsulfonyl)benzene in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then cooled (typically to -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceutically active compounds.

Experimental Protocol (General for Suzuki-Miyaura Coupling):

A general procedure for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

-

Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.

-

Solvent Addition and Degassing: An appropriate solvent (e.g., dioxane, toluene, DMF, or a mixture with water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

This compound is a readily available and highly useful reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of biaryl linkages, which are prevalent in many biologically active compounds. The generalized synthetic and application protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a versatile boronic acid moiety with a cyclopropylsulfonyl group, make it a valuable component in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a special emphasis on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1217501-07-9 | [1] |

| Molecular Formula | C₉H₁₁BO₄S | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound

A general conceptual workflow for the synthesis is outlined below. It is important to note that this is a theoretical pathway and would require optimization of reaction conditions.

Figure 1. Conceptual workflow for the synthesis of this compound.

Applications in Medicinal Chemistry: A Building Block for PROTACs

This compound is primarily utilized as a "Protein Degrader Building Block"[1]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The general structure of a PROTAC consists of three components: a ligand for the target protein (warhead), a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two. This compound is typically incorporated into the linker or the warhead portion of the PROTAC molecule.

Role in PROTAC Design and Synthesis

The cyclopropylsulfonylphenyl moiety can offer several advantages in drug design:

-

Metabolic Stability: The cyclopropyl group can enhance metabolic stability, a desirable property for drug candidates.

-

Vectorial Properties: The sulfonyl group can act as a hydrogen bond acceptor, influencing the conformation and binding of the PROTAC molecule.

-

Synthetic Handle: The boronic acid functionality is a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the efficient connection to other parts of the PROTAC molecule, such as the E3 ligase ligand or the warhead.

A typical experimental workflow for the synthesis of a PROTAC incorporating the 4-(cyclopropylsulfonyl)phenyl moiety via a Suzuki-Miyaura coupling is depicted below.

Figure 2. General workflow for PROTAC synthesis using this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in the literature, a general procedure for a Suzuki-Miyaura coupling reaction involving an arylboronic acid is as follows. This protocol would require optimization for the specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity of Derivatives

Although no specific biological data for PROTACs containing the 4-(cyclopropylsulfonyl)phenyl moiety are currently published, the rationale for its use lies in the broader success of aryl sulfonyl-containing compounds in medicinal chemistry and the proven utility of the boronic acid handle in constructing PROTACs. The development of such PROTACs would likely target proteins implicated in diseases such as cancer, where targeted protein degradation has shown significant promise.

The signaling pathway targeted by a PROTAC containing this moiety would depend on the "warhead" it is attached to. For example, if coupled to a BET inhibitor, it would target the BET family of proteins, leading to their degradation and subsequent downstream effects on gene transcription.

Figure 3. General signaling pathway of a PROTAC utilizing a 4-(cyclopropylsulfonyl)phenyl moiety.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of complex organic molecules, particularly in the field of targeted protein degradation. Its inherent properties make it an attractive component for the design of novel PROTACs. While specific, detailed synthetic and biological data for this compound and its derivatives are still emerging in the public domain, the foundational principles of Suzuki-Miyaura coupling and PROTAC design provide a clear roadmap for its application. As the field of targeted protein degradation continues to expand, it is anticipated that this compound will play an increasingly important role in the development of next-generation therapeutics. Further research and publication of its specific applications will be crucial for unlocking its full potential.

References

Spectroscopic and Analytical Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyclopropylsulfonyl group, which can influence the compound's physicochemical properties such as solubility, metabolic stability, and bioactivity. This technical guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, MS) and outlines general experimental protocols for the analysis of this compound. Due to the limited availability of specific experimental data in public databases, this guide combines theoretical predictions with established principles for analogous compounds.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₁₁BO₄S |

| Molecular Weight | 226.05 g/mol |

| CAS Number | 1217501-07-9 |

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. It is important to note that boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to broadened peaks in the NMR spectrum.[1] The choice of solvent can significantly influence the quality of the spectra; protic solvents like methanol-d₄ can help break up oligomers.[1][2]

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~2.5 - 2.7 | Multiplet | 1H | Methine proton of the cyclopropyl group |

| ~1.0 - 1.2 | Multiplet | 2H | Methylene protons of the cyclopropyl group |

| ~0.8 - 1.0 | Multiplet | 2H | Methylene protons of the cyclopropyl group |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~140 - 145 | Aromatic carbon attached to the sulfonyl group |

| ~135 - 140 | Aromatic carbons ortho to the boronic acid group |

| ~125 - 130 | Aromatic carbons ortho to the sulfonyl group |

| ~130 - 135 | Aromatic carbon attached to the boronic acid (may be broad or unobserved) |

| ~30 - 35 | Methine carbon of the cyclopropyl group |

| ~5 - 10 | Methylene carbons of the cyclopropyl group |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (cyclopropyl) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1350 & ~1150 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl) |

| ~1400 | Medium | B-O stretch |

| ~1000 | Medium | B-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For arylboronic acids, electrospray ionization (ESI) is a common technique. These compounds can be challenging for mass spectrometry due to their tendency to form cyclic trimers (boroxines).[3]

| m/z (Predicted) | Ion |

| 227.05 | [M+H]⁺ |

| 249.03 | [M+Na]⁺ |

| 225.04 | [M-H]⁻ |

The fragmentation pattern in mass spectrometry would likely involve the loss of water from the boronic acid moiety and fragmentation of the cyclopropylsulfonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[2] Using a protic solvent can help minimize peak broadening due to oligomerization.[1][2]

-

Acquisition :

-

¹H NMR : Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio.[2]

-

¹³C NMR : Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[2]

-

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest, requiring little to no sample preparation.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[4]

-

Acquisition : Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7] Further dilutions may be necessary to achieve an optimal concentration for analysis.[7]

-

Chromatography : Use a suitable reversed-phase HPLC column (e.g., C18). The mobile phase can consist of a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate to improve ionization.[8]

-

Mass Spectrometry :

Visualization of Analytical Workflow

References

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 7. sciex.com [sciex.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylsulfonyl)phenylboronic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid is a specialized organic compound that integrates a phenylboronic acid moiety with a cyclopropylsulfonyl group. The boronic acid functional group is of significant interest in organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The cyclopropylsulfonyl group, on the other hand, is expected to influence the molecule's physicochemical properties, including its polarity, crystal packing, and, consequently, its solubility profile.

A thorough understanding of a compound's solubility in various organic solvents is critical for its successful application in synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide offers a qualitative assessment of the expected solubility of this compound, detailed experimental protocols for its quantitative determination, and reference data from its parent compound, phenylboronic acid.

Qualitative Solubility Profile

The solubility of this compound in a given organic solvent is governed by the interplay of the physical properties of both the solute and the solvent, based on the principle of "like dissolves like."

-

Phenylboronic Acid Moiety : The core structure, phenylboronic acid, is a polar compound capable of acting as a hydrogen bond donor (from the -OH groups) and acceptor (the oxygen atoms). It is generally soluble in most polar organic solvents.[1]

-

Cyclopropylsulfonyl Group : The sulfonyl group (-SO2-) is a strongly polar and electron-withdrawing group that can act as a hydrogen bond acceptor.[2] The introduction of a sulfonyl group into a molecule typically increases its polarity.[2] This increased polarity can enhance solubility in polar solvents. The cyclopropyl group is a nonpolar, rigid aliphatic ring.

Expected Solubility Trends:

-

High Solubility : Expected in polar aprotic solvents such as acetone, and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the boronic acid and sulfonyl functionalities. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[3]

-

Moderate Solubility : Likely in solvents of intermediate polarity such as chloroform. Phenylboronic acid has moderate solubility in chloroform.[3]

-

Low to Negligible Solubility : Expected in nonpolar solvents like hexanes, toluene, and carbon tetrachloride. The overall polarity of this compound is likely too high for significant dissolution in these solvents. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following describes a common and reliable method for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of the solute in a saturated solution at a specific temperature after a state of equilibrium has been reached.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition : Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration : Tightly seal the vials and place them in a constant temperature shaker (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Filtration : After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution : Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation : Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Quantitative Solubility Data (Proxy Compound: Phenylboronic Acid)

In the absence of specific data for this compound, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data serves as a useful, albeit approximate, reference.

| Solvent | Qualitative Solubility |

| Diethyl Ether | Soluble |

| Ethanol | Soluble |

| Acetone | High Solubility |

| Chloroform | Moderate Solubility |

| Hexanes | Poorly Soluble |

| Carbon Tetrachloride | Poorly Soluble |

| Water (20 °C) | 10 g/L |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers. Based on the principles of chemical structure and polarity, a qualitative solubility profile has been proposed. Furthermore, a detailed, actionable experimental protocol is provided to enable the determination of precise solubility values. The included data for the parent compound, phenylboronic acid, offers a valuable point of reference. This comprehensive approach empowers researchers to generate the necessary data to effectively utilize this compound in their drug development and synthetic chemistry endeavors.

References

The Rising Profile of 4-(Cyclopropylsulfonyl)phenylboronic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, 4-(Cyclopropylsulfonyl)phenylboronic acid has emerged as a scaffold of significant interest. Its unique combination of a boronic acid handle, a rigid phenyl core, and a polar cyclopropylsulfonyl group offers a compelling triad of features for medicinal chemists. The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and its potential to form reversible covalent interactions with biological targets. The cyclopropylsulfonyl group, on the other hand, imparts favorable physicochemical properties, including improved solubility and metabolic stability, while also serving as a key pharmacophoric element. This guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the development of next-generation therapeutics targeting inflammatory diseases and oncology.

Core Application: Targeting the IRAK4 Signaling Pathway

A prominent application of this compound is in the synthesis of potent modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are central to the innate immune response, and their dysregulation is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers like diffuse large B-cell lymphoma (DLBCL).[2][3]

The 4-(cyclopropylsulfonyl)phenyl moiety has proven to be a key structural motif in the design of both small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that target IRAK4. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, offering a powerful therapeutic modality that can overcome the limitations of traditional inhibitors.[3] The ability of IRAK4 degraders to eliminate both the kinase and scaffolding functions of the protein can lead to a more profound and durable inhibition of the signaling pathway compared to kinase inhibitors alone.[3][4]

Signaling Pathway of IRAK4

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, leading to the activation of NF-κB and subsequent inflammatory responses.

Quantitative Data on IRAK4-Targeting Compounds

The utility of the 4-(cyclopropylsulfonyl)phenyl moiety is underscored by the potent biological activity of the resulting IRAK4-targeting compounds. The table below summarizes key data for representative molecules.

| Compound Class | Target | Assay | Potency | Cell Line | Reference |

| Oxazolo[4,5-b]pyridine | IRAK4 | IC50 (Inhibitory) | 8.9 nM | - | [5] |

| 2,3-Dihydrobenzofuran | IRAK4 | IC50 (Inhibitory) | 8.7 nM | - | [2] |

| IRAK4 Degrader (PROTAC) | IRAK4 | DC50 (Degradation) | 0.4 nM | Monocytes | [4] |

| IRAK4 Degrader (PROTAC) | IRAK4 | DC50 (Degradation) | 1.5 nM | Lymphocytes | [4] |

| IRAK4 Degrader (KT-474) | IRAK4 | DC50 (Degradation) | 4.0 nM | RAW 264.7 | [6] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Protocols

The primary synthetic utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form a C-C bond with an aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl halide (Ar-X) to synthesize the corresponding biaryl product.

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (Ar-X, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K3PO4 or Cs2CO3, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Water

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

-

Add the anhydrous solvent to the flask.

-

If using an aqueous base solution, add it at this stage.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Application in PROTAC Development

The synthesis of PROTACs involves linking a ligand for the target protein (e.g., an IRAK4 inhibitor) to a ligand for an E3 ligase (e.g., cereblon or VHL ligands) via a chemical linker. This compound is used to construct the target-binding portion of the PROTAC.

Conclusion and Future Outlook

This compound is a valuable and strategic building block in modern medicinal chemistry. Its application in the synthesis of potent and selective IRAK4 inhibitors and degraders highlights its importance in developing novel therapeutics for inflammatory diseases and oncology. The physicochemical properties imparted by the cyclopropylsulfonyl group, combined with the synthetic versatility of the boronic acid handle, make it an attractive component for lead optimization campaigns. As the field of targeted protein degradation continues to expand, the demand for well-designed, functionalized building blocks like this compound is expected to grow, paving the way for the discovery of new and more effective medicines.

References

- 1. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropylsulfonyl Group: A Key Modulator of Boronic Acid Properties in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of chemical moieties, the cyclopropylsulfonyl group has emerged as a versatile tool for optimizing the properties of pharmacologically active molecules. When appended to a boronic acid core, this group imparts a unique combination of electronic and steric effects that can significantly influence acidity, cell permeability, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the multifaceted role of the cyclopropylsulfonyl group in the context of boronic acid-based drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties: Impact on Acidity and Lipophilicity

The introduction of a cyclopropylsulfonyl group onto a phenylboronic acid scaffold elicits predictable yet powerful alterations in its fundamental physicochemical properties. These changes are primarily driven by the strong electron-withdrawing nature of the sulfonyl group and the unique characteristics of the cyclopropyl ring.

Modulation of Boronic Acid pKa

The acidity of the boronic acid moiety, quantified by its pKa, is a critical parameter that governs its ionization state at physiological pH and its ability to interact with biological targets. Unsubstituted phenylboronic acid typically exhibits a pKa of approximately 8.8. At a physiological pH of 7.4, only a small fraction of the boronic acid is in the anionic boronate form. The strongly electron-withdrawing sulfonyl group significantly lowers the pKa of the boronic acid. For instance, the predicted pKa of 3-(cyclopropylsulfonyl)phenylboronic acid is approximately 7.22[1]. This decrease in pKa means that at physiological pH, a greater proportion of the molecule will exist in the more nucleophilic tetrahedral boronate form, which can be crucial for binding to serine proteases and other enzyme targets.

| Compound | pKa | Rationale for pKa Change |

| Phenylboronic Acid | ~8.8 | Baseline acidity of the aryl boronic acid. |

| 3-(Cyclopropylsulfonyl)phenylboronic acid | ~7.22 (Predicted)[1] | The potent electron-withdrawing effect of the sulfonyl group stabilizes the anionic boronate form, thus increasing acidity (lowering pKa). |

Table 1: Comparison of pKa values for Phenylboronic Acid and a Cyclopropylsulfonyl-Substituted Analog.

Influence on Lipophilicity (logP)

The lipophilicity of a drug molecule, often expressed as its octanol-water partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While the boronic acid group is polar, the cyclopropyl and phenyl groups are lipophilic. The sulfonyl group is polar, but its overall impact on logP is context-dependent. The presence of the cyclopropylsulfonyl group is expected to result in a molecule with balanced solubility and lipophilicity, which is often a desirable characteristic for oral bioavailability.

Biological Properties: Permeability, Stability, and Target Binding

The physicochemical modifications induced by the cyclopropylsulfonyl group translate into significant effects on the biological behavior of boronic acid-containing molecules.

Cell Permeability

The ability of a drug to cross cellular membranes is essential for reaching its intracellular target. The cyclopropylsulfonyl group can enhance cell permeability through a combination of effects. The rigid, compact nature of the cyclopropyl group can improve passive diffusion across lipid bilayers. Furthermore, by acting as a bioisostere for other groups, it can modulate interactions with membrane transporters. The overall lipophilicity and the balance between the ionized and unionized forms of the boronic acid at physiological pH will ultimately dictate the efficiency of membrane transport.

Metabolic Stability

A significant advantage of incorporating a cyclopropyl group into a drug candidate is its ability to enhance metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By blocking a potential site of metabolism, the cyclopropylsulfonyl group can increase the half-life of the boronic acid drug, leading to improved pharmacokinetic profiles.

Target Binding and Bioisosterism

The sulfonyl group, and by extension the cyclopropylsulfonyl group, can act as a non-classical bioisostere for the carboxylic acid group[2][3][4][5]. This is particularly relevant for targets that recognize a carboxylate moiety. While sulfonamides are weaker acids than carboxylic acids, they can establish similar hydrogen bond networks within a binding pocket[3][6]. The tetrahedral geometry of the boronate anion, which is more prevalent at physiological pH due to the lowered pKa, can mimic the transition state of serine protease-catalyzed reactions, leading to potent and reversible inhibition. The cyclopropyl group itself can also engage in favorable van der Waals interactions within hydrophobic pockets of the target protein, further enhancing binding affinity.

Experimental Protocols

To aid researchers in the evaluation of boronic acids bearing a cyclopropylsulfonyl group, detailed protocols for key in vitro assays are provided below.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.

Materials:

-

96-well UV-transparent microtiter plates

-

UV-Vis plate reader

-

A series of aqueous buffer solutions of constant ionic strength covering a pH range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 5 to 9 for a pKa of 7.2)

-

Stock solution of the test compound (e.g., 10 mM in DMSO)

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Add a fixed volume of each buffer solution to the wells of the 96-well plate.

-